molecular formula C8H11FN2 B175850 1-N-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1737-43-5

1-N-ethyl-4-fluorobenzene-1,2-diamine

Cat. No.: B175850
CAS No.: 1737-43-5
M. Wt: 154.18 g/mol
InChI Key: MWWCJCWHUBZEIA-UHFFFAOYSA-N
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Description

1-N-ethyl-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C8H11FN2. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a fluorine atom at the fourth position.

Preparation Methods

The synthesis of 1-N-ethyl-4-fluorobenzene-1,2-diamine typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amine groups.

    Ethylation: The amine groups are ethylated to form the desired compound.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-N-ethyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-N-ethyl-4-fluorobenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-ethyl-4-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

1-N-ethyl-4-fluorobenzene-1,2-diamine can be compared with other similar compounds, such as:

    1-N-ethyl-4-chlorobenzene-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine.

    1-N-methyl-4-fluorobenzene-1,2-diamine: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications. The presence of the fluorine atom, in particular, can affect the compound’s electronic properties and interactions with other molecules .

Biological Activity

1-N-ethyl-4-fluorobenzene-1,2-diamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C8H11FN2C_8H_{11}FN_2 and a molecular weight of 154.2 g/mol. The presence of a fluorine atom at the para position of the benzene ring enhances its reactivity and biological properties. The compound features two amino groups at the 1 and 2 positions, which are significant for its interactions with biological targets.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence metabolic pathways, which are critical for its therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition: The compound can bind to specific enzymes, potentially altering their function.
  • Receptor Interaction: It may interact with cellular receptors, leading to downstream effects on cell signaling pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial and fungal strains using standard methods such as agar diffusion assays and broth microdilution assays. Results indicate promising minimum inhibitory concentrations (MICs), suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Method Used
Escherichia coli32Broth microdilution
Staphylococcus aureus16Agar diffusion
Candida albicans64Broth microdilution

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
HCT-1162.3Doxorubicin3.23
MCF-71.9Doxorubicin3.23

Case Studies

Several studies have focused on elucidating the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it could effectively inhibit growth at lower concentrations compared to existing antibiotics.
  • Anticancer Research : In another study, researchers investigated the mechanism by which this compound induces apoptosis in cancer cells. They found that it activates caspase pathways leading to programmed cell death, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Table 3: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
1-N-methyl-4-fluorobenzene-1,2-diamineMethyl group instead of ethylAltered antimicrobial efficacy
4-Fluorobenzene-1,2-diamineLacks ethyl group; similar structureLower anticancer activity
N1-Benzyl-N1-methylbenzene-1,2-diamineBenzyl substitution; different reactivityModerate antimicrobial activity

Properties

IUPAC Name

1-N-ethyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWCJCWHUBZEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612018
Record name N~1~-Ethyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-43-5
Record name N~1~-Ethyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-ethyl-4-fluorobenzene-1,2-diamine
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